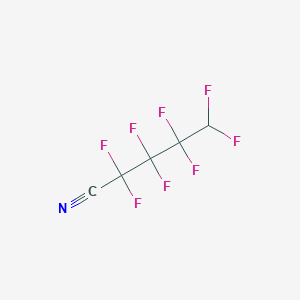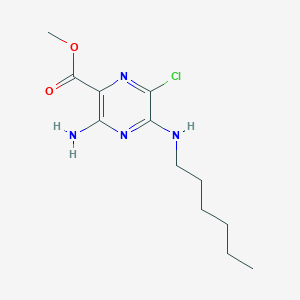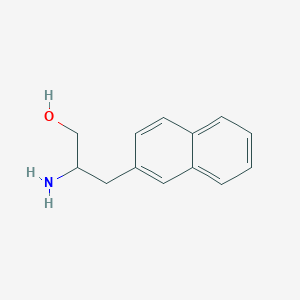![molecular formula C10H14O4 B3040090 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 15448-77-8](/img/structure/B3040090.png)
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Descripción general
Descripción
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C10H14O4 . It has a molecular weight of 198.22 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H14O4/c1-14-8(13)10-4-2-9(6-10,3-5-10)7(11)12/h2-6H2,1H3,(H,11,12) . This indicates that the compound contains 10 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
The compound is involved in an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.22 and is solid in its physical form . It is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
Drug Development and Medicinal Chemistry
Bicyclo[2.2.1]heptane-1-carboxylic acid serves as a valuable scaffold for drug discovery due to its privileged molecular structure. Several bioactive natural products contain this motif, including camphor, sordarins, α-santalol, and -san-β talol. Additionally, drug candidates such as LMV-6015 and AMG 221 feature the bicyclo[2.2.1]heptane scaffold. Researchers are actively exploring its potential as a building block for novel pharmaceuticals .
Enantioselective Synthesis and Catalysis
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses. Bornanesultam, a well-known chiral auxiliary, and chiral ligands like dibenzyldiene and diphonane play essential roles in asymmetric synthesis and transition-metal catalysis. Researchers continue to investigate methods for accessing enantioenriched bicyclo[2.2.1]heptane derivatives .
Organocatalysis via [4 + 2] Cycloaddition
An organocatalytic formal [4 + 2] cycloaddition reaction enables rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials. This method proceeds under mild and operationally simple conditions, providing a versatile platform for further functionalization. Efforts aiming at the application of this newly developed method are actively pursued in laboratories .
Thermophysical Property Data
Researchers interested in the thermophysical properties of bicyclo[2.2.1]heptane-1-carboxylic acid can access critically evaluated data through the NIST ThermoData Engine software package. This resource focuses on pure compounds, including organics, and provides essential information for various applications .
Pharmaceutical Intermediates
Norbornane-2-carboxylic acid (a derivative of bicyclo[2.2.1]heptane-1-carboxylic acid) finds use in the preparation of 2-Bromonorbornane-1-carboxylic acid. These intermediates play a crucial role in pharmaceutical synthesis and related processes .
Chemical Research and Synthetic Methodology
Researchers continue to explore novel synthetic routes to functionalized bicyclo[2.2.1]heptanes. The absence of methods for accessing bridgehead-functionalized derivatives has spurred interest in enantioselective approaches, including the [4 + 2] cycloaddition strategy. Mechanistically distinct from previous methods, this approach involves hydrogen bond catalysis and offers exciting possibilities for chemical research .
Efforts in these areas contribute to our understanding of bicyclo[2.2.1]heptane-1-carboxylic acid’s versatility and potential applications. As research progresses, we anticipate further discoveries and innovative uses for this intriguing compound. 🌟
Safety and Hazards
Direcciones Futuras
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, such as 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid, is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . This is highly desirable for relevant drug discovery . Future research may focus on improving the synthesis process and exploring the potential applications of this compound.
Propiedades
IUPAC Name |
4-methoxycarbonylbicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-8(13)10-4-2-9(6-10,3-5-10)7(11)12/h2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIKABYOBCHKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
CAS RN |
15448-77-8 | |
| Record name | 1-Methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)
![2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone](/img/structure/B3040011.png)










![3-[2-(tert-Butyl)-5-(trifluoromethyl)-1,3-oxazol-4-yl]propan-1-ol](/img/structure/B3040023.png)
